Ketazocine

Descripción general

Descripción

Métodos De Preparación

La síntesis de ketazocina implica varios pasos, comenzando con la preparación de la estructura central del benzomorfano. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de benzomorfano: Esto implica la ciclación de precursores apropiados para formar el esqueleto de benzomorfano.

Funcionalización: Introducción de grupos funcionales como el grupo ciclopropilmetilo y el grupo hidroxilo.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener ketazocina en su forma pura.

Análisis De Reacciones Químicas

La ketazocina sufre varias reacciones químicas, incluyendo:

Oxidación: La ketazocina se puede oxidar para formar cetonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la ketazocina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de ketazocina.

Hidrólisis: Las reacciones de hidrólisis pueden descomponer la ketazocina en fragmentos más pequeños.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para reacciones de hidrólisis y sustitución .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Ketazocine's distinct mechanism of action differentiates it from traditional opioids. It selectively activates kappa-opioid receptors, which are associated with analgesic effects without the respiratory depression commonly seen with mu-opioid receptor agonists. This property makes this compound a candidate for pain management strategies that minimize the risk of respiratory side effects.

Table 1: Receptor Affinities of this compound

| Receptor Type | Affinity (Ki) | Effect |

|---|---|---|

| Mu-opioid receptor | High | Respiratory depression |

| Kappa-opioid receptor | Moderate | Analgesia without respiratory effects |

| Delta-opioid receptor | Low | Minimal analgesic effect |

Pain Management

Research indicates that this compound can effectively manage pain through kappa-opioid receptor activation. In animal models, it has demonstrated significant analgesic properties, especially in conditions where traditional opioids may pose risks due to their side effects.

Case Study: Cold Restraint Stress in Rats

A study evaluated the effects of this compound on gastric ulcer formation induced by cold restraint stress in rats. The results showed that this compound significantly reduced ulcer formation and plasma corticosterone levels, suggesting its potential role in stress-related pain management .

Substance Use Disorders

This compound's ability to modulate dopaminergic activity has implications for treating substance use disorders. Research indicates that kappa-opioid agonists like this compound may antagonize the reinforcing effects of drugs such as cocaine, providing a novel approach to addiction therapy.

Case Study: Cocaine Discrimination in Monkeys

In studies involving squirrel monkeys, kappa agonists were shown to block the behavioral effects of cocaine. This suggests that this compound could be explored further as a therapeutic agent in treating cocaine addiction .

Neurochemical Studies

This compound serves as a valuable tool in neurochemical research. Its selective action on kappa-opioid receptors allows scientists to investigate the role of these receptors in various neurological conditions and stress responses.

Research Findings: Stress Responsiveness

A systematic review highlighted that this compound could attenuate stress-induced physiological responses, offering insights into its potential applications in managing stress-related disorders .

Investigating Opioid Receptor Multiplicity

The compound is instrumental in exploring the multiplicity of opioid receptors and their distinct roles in mediating various physiological responses. This understanding could pave the way for developing more targeted therapies with fewer side effects.

Mecanismo De Acción

La ketazocina ejerce sus efectos uniéndose al receptor opioide kappa, un receptor acoplado a proteína G. La activación de este receptor conduce a una disminución de la sensación de dolor, un aumento de la somnolencia y posibles efectos psicológicos como disforia y paranoia. La unión de la ketazocina al receptor opioide kappa inhibe la liberación de vasopresina, lo que lleva a un aumento de la producción de orina .

Comparación Con Compuestos Similares

La ketazocina es única entre los opioides debido a su unión selectiva al receptor opioide kappa. Los compuestos similares incluyen:

Etilketazocina: Otro derivado del benzomorfano utilizado en la investigación de receptores opioides.

Fenazocina: Un compuesto relacionado con efectos similares pero diferentes propiedades de unión al receptor.

Pentazocina: Un opioide con propiedades agonistas-antagonistas mixtas, utilizado para el alivio del dolor.

La unión selectiva de la ketazocina al receptor opioide kappa y sus efectos únicos la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

Ketazocine, also known as ketocyclazocine, is a potent and selective agonist of the kappa-opioid receptor (KOR). This compound, a derivative of benzomorphan, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, analgesic properties, and implications in drug development.

This compound's structure allows it to interact selectively with KORs, which are part of the opioid receptor family. The compound's binding affinity and efficacy at KORs have been characterized through various studies. For instance, a study demonstrated that this compound exhibits significant binding affinity to KORs, with a docking energy of approximately -13.08 kJ/mol when interacting with specific amino acids in the receptor . This interaction is crucial as it mediates the compound's analgesic effects.

Receptor Binding Studies

Research indicates that this compound binds to KORs similarly to other opioid agonists. A saturation analysis using [3H]ethylketocyclazocine revealed biphasic Scatchard plots akin to those observed with mu agonists like morphine . The binding characteristics suggest that both kappa and mu agonists may share common receptor subpopulations, contributing to their analgesic effects.

Table 1: Binding Affinity of this compound Compared to Other Opioids

| Compound | Receptor Type | Binding Affinity (kJ/mol) |

|---|---|---|

| This compound | Kappa | -13.08 |

| Morphine | Mu | Varies |

| U69,593 | Kappa | Varies |

| Bremazocine | Non-kappa | Varies |

Analgesic Properties

This compound has been shown to produce analgesia through its action on KORs. In animal models, such as the writhing and tail-flick assays, this compound demonstrated a significant analgesic effect comparable to that of morphine . Notably, pretreatment with naloxazone—a long-acting antagonist—resulted in increased ED50 values for this compound, indicating that its analgesic potency is closely tied to high-affinity binding sites on KORs .

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of this compound's kappa agonism. For instance, research highlighted that kappa agonists like this compound could modulate dopaminergic activity in the brain, suggesting potential applications in treating conditions such as depression or addiction . Additionally, the side effect profile of kappa agonists tends to be more favorable compared to mu agonists, making this compound a candidate for further clinical exploration .

Table 2: Summary of Clinical Findings Related to this compound

Propiedades

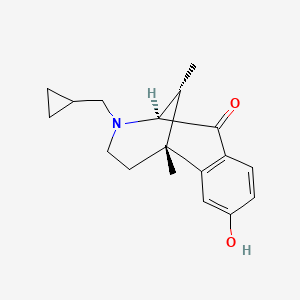

IUPAC Name |

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBZLVPZOGIAIQ-SDDDUWNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36292-69-0 | |

| Record name | Ketocyclazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.